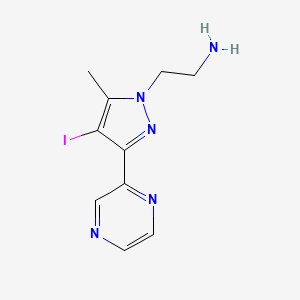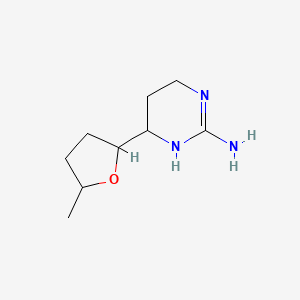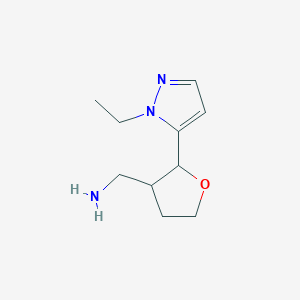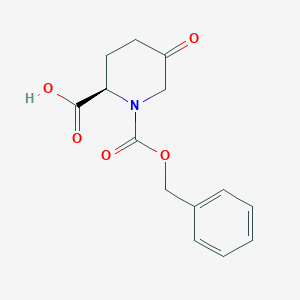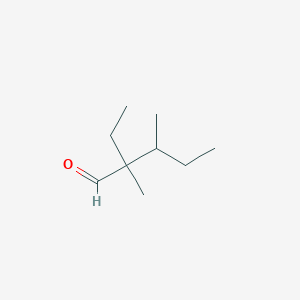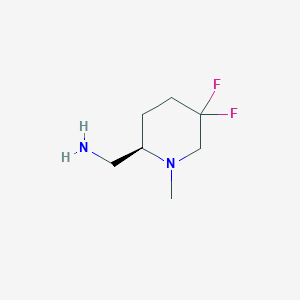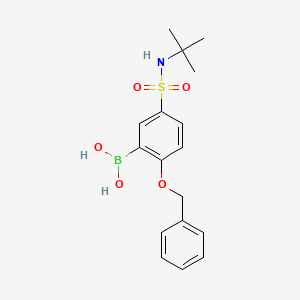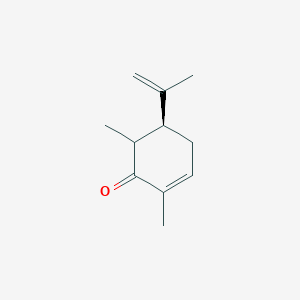
4-(5-Bromothiazol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromothiazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromothiazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiazol-2-yl)benzaldehyde typically involves the bromination of thiazole derivatives followed by formylation. One common method includes dissolving the precursor compound in dimethylformamide (DMF) and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Bromothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts are often used in cross-coupling reactions.
Major Products:
Oxidation: 4-(5-Bromothiazol-2-yl)benzoic acid.
Reduction: 4-(5-Bromothiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromothiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(5-Bromothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzaldehyde: Similar structure but lacks the thiazole ring.
2-Acylamino-4-halothiazoles: Contains a thiazole ring with different substituents.
Benzothiazole derivatives: Similar core structure with variations in substituents .
Uniqueness: 4-(5-Bromothiazol-2-yl)benzaldehyde is unique due to the presence of both a bromothiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H6BrNOS |
|---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
4-(5-bromo-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-5-12-10(14-9)8-3-1-7(6-13)2-4-8/h1-6H |
InChI-Schlüssel |
GKELCZSBLAFMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


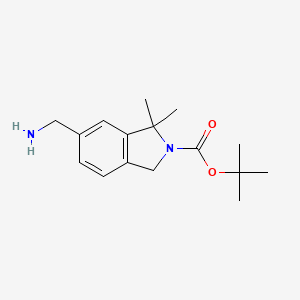
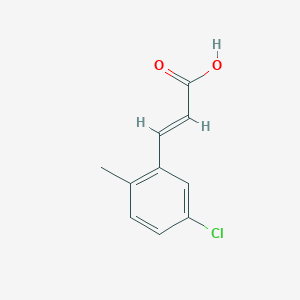
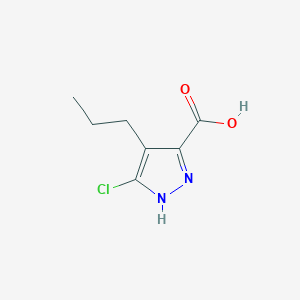
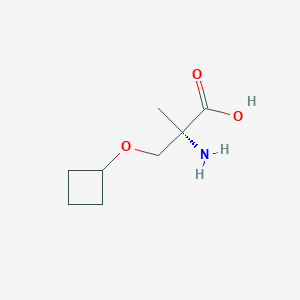
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
